molecular formula C8H5FN2O B12295372 4-Fluoro-1H-indazole-6-carbaldehyde

4-Fluoro-1H-indazole-6-carbaldehyde

Cat. No.: B12295372
M. Wt: 164.14 g/mol
InChI Key: ZGMDATDXCUBJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1H-indazole-6-carbaldehyde is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring system. The presence of a fluorine atom at the 4-position and an aldehyde group at the 6-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-1H-indazole-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-indazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

  • 4-Bromo-1H-indazole-6-carbaldehyde
  • 4-Chloro-1H-indazole-6-carbaldehyde
  • 4-Methyl-1H-indazole-6-carbaldehyde

Comparison: 4-Fluoro-1H-indazole-6-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this compound potentially more effective in certain applications compared to its bromo, chloro, and methyl counterparts .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

4-fluoro-1H-indazole-6-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11)

InChI Key

ZGMDATDXCUBJRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.